3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with cyanogen bromide to form the corresponding amidine intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis . This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s catalytic site, involving both π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: This compound shares the 3-chloro-4-fluorophenyl group but differs in its functional group, being a boronic acid.
4-Fluoro-3-chlorophenylboronic acid: Another similar compound with the same phenyl group but different functional groups.
Uniqueness
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar phenyl groups. This uniqueness makes it valuable in specific applications, such as enzyme inhibition and material science.
Properties
Molecular Formula |
C8H5ClFN3O |
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Molecular Weight |
213.59 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H5ClFN3O/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
InChI Key |
MWPDYSRHNKWICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)N)Cl)F |
Origin of Product |
United States |
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